(3R,5S)-5-methoxypiperidin-3-ol hydrochloride CAS number
(3R,5S)-5-methoxypiperidin-3-ol hydrochloride CAS number
In-Depth Technical Guide: (3R,5S)-5-Methoxypiperidin-3-ol Hydrochloride (CAS 2624109-42-6) – Synthesis, Structural Characterization, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the incorporation of saturated, stereochemically rich heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. (3R,5S)-5-Methoxypiperidin-3-ol hydrochloride (CAS: 2624109-42-6) is a highly valuable chiral building block. By replacing flat aromatic rings with this sp³-rich piperidine scaffold, researchers can enhance aqueous solubility, reduce off-target toxicity, and exploit precise, three-dimensional hydrogen-bonding vectors within target binding pockets.
This whitepaper provides an authoritative analysis of the physicochemical properties, mechanistic synthesis, and analytical validation of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride, designed for application scientists and drug development professionals.
Physicochemical Profiling & Stereochemical Landscape
The 3,5-disubstituted piperidine system contains two chiral centers, resulting in four distinct stereoisomers. The precise spatial arrangement of the hydroxyl and methoxy groups dictates the molecule's interaction with biological targets. The hydrochloride salt form is preferred in pharmaceutical development because the free base is prone to atmospheric oxidation and CO₂ absorption; the salt ensures bench stability and precise stoichiometric handling.
Table 1: Physicochemical Properties of the Target Scaffold
| Property | Value |
|---|---|
| Chemical Name | (3R,5S)-5-Methoxypiperidin-3-ol hydrochloride |
| CAS Number | 2624109-42-6 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
| Exact Mass | 167.0713 Da |
| Physical State | Solid (Crystalline) |
To ensure absolute precision in hit-to-lead optimization, it is critical to differentiate the (3R,5S) isomer from its stereoisomeric counterparts. The table below consolidates the CAS registry numbers for the complete stereochemical landscape.
Table 2: Stereoisomers & CAS Registry Mapping
| Stereoisomer (HCl Salt) | Configuration | CAS Number | Source |
|---|---|---|---|
| (3R,5S)-Isomer | (3R, 5S) | 2624109-42-6 | 1[1] |
| (3S,5R)-Isomer | (3S, 5R) | 2624109-21-1 | 2[2] |
| (3S,5S)-Isomer | (3S, 5S) | 2679949-75-6 | 3[3] |
| (3R,5R)-Isomer | (3R, 5R) | 2309431-95-4 | 4[4] |
(Note: The racemic free base is registered under CAS 2305253-54-5).
Mechanistic Synthesis & Self-Validating Protocol
The synthesis of (3R,5S)-5-methoxypiperidin-3-ol relies on the dearomatization of 5-methoxypyridin-3-ol[5]. Direct reduction of pyridine rings is notoriously difficult due to their resonance stability. Furthermore, the presence of labile C–O bonds (methoxy and hydroxyl) introduces the risk of unwanted hydrogenolysis.
Step 1: Catalytic Dearomatization (Hydrogenation)
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Causality: Rhodium on carbon (Rh/C) is strictly selected over Palladium (Pd/C) to suppress the hydrogenolysis of the allylic/benzylic-like C–O bonds during reduction. The addition of an acidic medium (4M HCl) is a critical parameter[6]; it protonates the pyridine nitrogen, disrupting aromaticity to accelerate reduction while simultaneously preventing the resulting basic piperidine from poisoning the catalyst surface.
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Procedure: Charge a high-pressure Hastelloy reactor with 5-methoxypyridin-3-ol (1.0 eq), 5% Rh/C (10 wt%), and 4M HCl in dioxane/water. Pressurize the vessel with H₂ (50 psi) and stir vigorously at 50°C for 12 hours.
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Validation Checkpoint: Aliquot analysis via LC-MS must show the complete disappearance of the m/z 126[M+H]⁺ peak (starting material) and the emergence of m/z 132[M+H]⁺ (racemic product).
Step 2: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
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Causality: While classical diastereomeric salt resolution (e.g., using L-tartaric acid) is possible, preparative Chiral SFC is chosen for its rapid, high-resolution separation of polar piperidines without the severe yield attrition associated with fractional crystallization.
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Procedure: Filter the racemic reaction mixture through Celite to remove the Rh/C catalyst, concentrate, and basify to yield the free base. Subject the racemate to preparative Chiral SFC using a Chiralpak AD-H column (Mobile Phase: CO₂ / MeOH with 0.1% diethylamine modifier).
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Validation Checkpoint: Analytical chiral HPLC must confirm an enantiomeric excess (ee) of >99.5% for the isolated (3R,5S) fraction before proceeding to salt formation.
Step 3: Hydrochloride Salt Formation
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Causality: Converting the isolated free base into the hydrochloride salt locks the molecule into a stable, highly crystalline lattice, preventing degradation and ensuring exact molar calculations during downstream Buchwald-Hartwig aminations or SₙAr couplings.
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Procedure: Dissolve the isolated (3R,5S)-free base in anhydrous diethyl ether. Slowly add 2M HCl in ether dropwise at 0°C under an inert argon atmosphere. Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum.
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Validation Checkpoint: ¹H NMR (D₂O) must show a distinct downfield shift of the axial and equatorial protons adjacent to the piperidine nitrogen, confirming complete protonation.
Integration into Drug Discovery Workflows
In drug discovery, the (3R,5S)-5-methoxypiperidin-3-ol scaffold is frequently utilized to modulate the integrated stress pathway or as a pharmacophore in GPCR/Kinase targeting[6]. The secondary amine serves as an ideal handle for N-alkylation, acylation, or cross-coupling, integrating the chiral sp³ core into larger therapeutic molecules.
Caption: Workflow for the synthesis and resolution of (3R,5S)-5-methoxypiperidin-3-ol hydrochloride.
References
- Ambeed. "2624109-42-6 | (3R,5S)-5-Methoxypiperidin-3-ol hydrochloride". Ambeed.com.
- BLD Pharm. "2624109-21-1 | (3S,5R)-5-Methoxypiperidin-3-ol hydrochloride". Bldpharm.com.
- MolCore. "2679949-75-6 | (3S,5S)-5-methoxypiperidin-3-ol hydrochloride". Molcore.com.
- ChemSrc. "2309431-95-4 | (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride". Chemsrc.com.
- Sigma-Aldrich. "5-methoxypiperidin-3-ol | 2305253-54-5". Sigmaaldrich.com.
- Google Patents.
- RSC Publishing.
Sources
- 1. 2624109-42-6|(3R,5S)-5-Methoxypiperidin-3-ol hydrochloride| Ambeed [ambeed.com]
- 2. 2624109-21-1|(3S,5R)-5-Methoxypiperidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. 2309431-95-4_CAS号:2309431-95-4_(3R,5R)-5-Methoxypiperidin-3-ol;hydrochloride - 化源网 [chemsrc.com]
- 5. Update for oxidopyridinium cycloadditions and their synthetic applications: advances after Katritzky's pioneering studies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00115C [pubs.rsc.org]
- 6. WO2019090069A1 - Modulators of the integrated stress pathway - Google Patents [patents.google.com]
